![molecular formula C27H20BrN3O4S B306384 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative and has been synthesized using various methods.
作用機序
The exact mechanism of action of 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the main advantages of using 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various fields of research, including anti-inflammatory, anticancer, and neuroprotective activities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of the compound.
将来の方向性
There are several future directions for research on 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One of the main directions is to further investigate its potential therapeutic applications in various fields of research. This includes studying its effects on different cancer cell lines, its neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Another direction is to conduct further studies on the toxicity levels and optimal dosage of the compound. This will help in determining its safety and efficacy for clinical use.
In conclusion, this compound is a thiazolidinone derivative that has shown potential therapeutic applications in various fields of research. The compound has been synthesized using various methods and has been studied for its anti-inflammatory, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosage and toxicity levels, as well as its potential use in clinical settings.
合成法
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been synthesized using various methods. One of the most common methods is the reaction between 2-bromo-5-(4-methylphenyl)benzaldehyde and 2-cyanobenzyl mercaptan in the presence of triethylamine and acetic acid. The reaction mixture is then heated at 80°C for several hours to obtain the desired product.
科学的研究の応用
2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. The compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
特性
分子式 |
C27H20BrN3O4S |
|---|---|
分子量 |
562.4 g/mol |
IUPAC名 |
2-[(5Z)-5-[[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20BrN3O4S/c1-17-6-9-22(10-7-17)30-25(32)15-31-26(33)24(36-27(31)34)13-20-12-21(28)8-11-23(20)35-16-19-5-3-2-4-18(19)14-29/h2-13H,15-16H2,1H3,(H,30,32)/b24-13- |
InChIキー |
MOVXNCIHYPZDSF-CFRMEGHHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



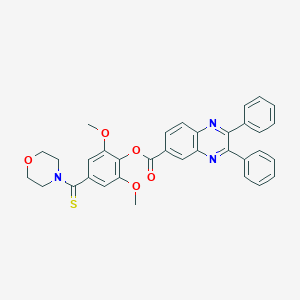
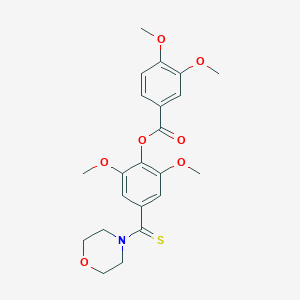
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

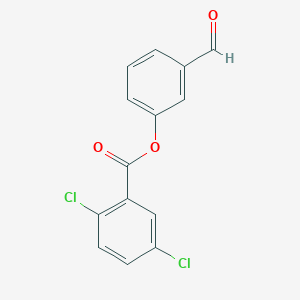
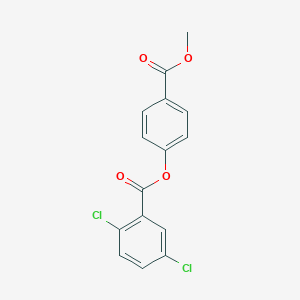
![5-(4-chlorophenyl)-2-[2-({3-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306315.png)
![2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B306317.png)
![5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B306319.png)
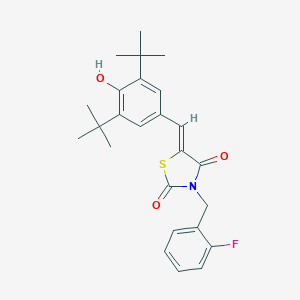
![5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)
![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
![2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B306325.png)